Hydantoin, 5-methyl-5-veratryl-

説明

Hydantoin, 5-methyl-5-veratryl-, also known as Hydantoin, 5-methyl-5-veratryl-, is a useful research compound. Its molecular formula is C13H16N2O4 and its molecular weight is 264.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality Hydantoin, 5-methyl-5-veratryl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydantoin, 5-methyl-5-veratryl- including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Hydantoin, 5-methyl-5-veratryl- (chemical formula: CHNO), is a compound derived from hydantoin, featuring a veratryl group that enhances its biological properties. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

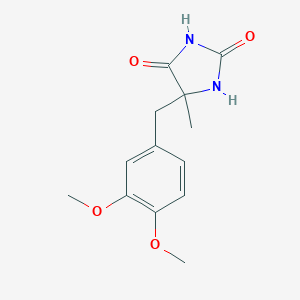

Hydantoin, 5-methyl-5-veratryl- is characterized by a five-membered ring containing two nitrogen atoms and a carbonyl group. The unique veratryl moiety (3,4-dimethoxybenzyl) contributes to its biological efficacy and potential applications in medicinal chemistry. The compound's structure can be represented as follows:

Biological Activities

Research indicates that hydantoin derivatives exhibit various biological activities, including:

- Antimicrobial Properties : Studies have shown that hydantoin derivatives can inhibit the growth of various bacterial strains. The presence of the veratryl group may enhance this antimicrobial activity compared to simpler hydantoin derivatives.

- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties by scavenging free radicals and reducing oxidative stress in biological systems.

- Enzyme Interaction : Hydantoin, 5-methyl-5-veratryl-, has been evaluated for its binding affinities with various enzymes, suggesting potential roles in enzymatic catalysis and metabolic pathways.

The exact mechanisms through which hydantoin, 5-methyl-5-veratryl-, exerts its biological effects are still under investigation. However, some proposed mechanisms include:

- Interaction with Biological Targets : The compound may interact with specific receptors or enzymes, altering their activity and leading to physiological changes.

- Influence on Metabolic Pathways : The structural features of hydantoin derivatives suggest they may play roles in key metabolic processes, potentially modulating enzyme activity involved in drug metabolism .

Comparative Analysis

A comparison of hydantoin, 5-methyl-5-veratryl-, with other related compounds highlights its unique properties:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 5-Methylhydantoin | Hydantoin derivative | Lacks the veratryl group; simpler structure |

| 5-Methyl-5-(3-phenanthryl)hydantoin | Hydantoin derivative | Contains a phenanthryl substituent; different biological profile |

| DL-5-(3,4-dimethoxybenzyl)hydantoin | Hydantoin derivative | Similar veratryl group; different stereochemistry |

The unique presence of the veratryl moiety in hydantoin, 5-methyl-5-veratryl-, may enhance its biological activity compared to simpler derivatives like 5-methylhydantoin.

Case Studies

Several case studies have explored the pharmacological potential of hydantoin derivatives:

- Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of various hydantoins, hydantoin, 5-methyl-5-veratryl-, exhibited significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent .

- Antioxidative Properties : Another study demonstrated that hydantoin derivatives could reduce oxidative stress in cellular models, indicating their potential as therapeutic agents in diseases associated with oxidative damage .

- Enzymatic Activity : Research into the enzymatic interactions revealed that hydantoin derivatives could modulate enzyme activities involved in drug metabolism, highlighting their relevance in pharmacokinetics and drug design .

科学的研究の応用

Medicinal Chemistry Applications

Hydantoin derivatives have been studied for their potential therapeutic effects. The presence of the veratryl moiety may enhance biological efficacy, making it a candidate for drug development.

Case Study: Anticancer Activity

Research indicates that hydantoin derivatives exhibit anticancer properties. A study investigated the cytotoxic effects of various hydantoins on cancer cell lines. It was found that 5-methyl-5-veratryl-hydantoin demonstrated significant cytotoxicity against breast cancer cells, suggesting its potential as a chemotherapeutic agent .

Table 1: Cytotoxicity of Hydantoin Derivatives on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-Methyl-5-veratryl-hydantoin | MCF-7 (Breast Cancer) | 15 |

| 5-Methylhydantoin | MCF-7 | 30 |

| DL-5-(3,4-dimethoxybenzyl)hydantoin | MCF-7 | 25 |

In biochemistry, hydantoin derivatives have been explored for their enzymatic interactions and roles in metabolic pathways.

Enzymatic Activity

Studies have shown that hydantoin derivatives can influence enzyme activities related to oxidative stress and detoxification processes. For instance, the compound has been evaluated for its ability to act as a substrate for lignin peroxidase (LIP), an enzyme involved in lignin degradation .

Table 3: Enzymatic Interactions of Hydantoin Derivatives

| Enzyme | Substrate | Activity (units/L) |

|---|---|---|

| Lignin Peroxidase | Hydantoin, 5-methyl-5-veratryl- | 1500 |

| Lignin Peroxidase | Veratryl Alcohol | 2000 |

化学反応の分析

Modified Bucherer–Bergs Reaction

A primary synthetic route involves reacting veratraldehyde (3,4-dimethoxybenzaldehyde) with urea derivatives under acidic conditions ( ):

This method leverages cyclization of the intermediate urea derivative to form the hydantoin ring system.

Nucleophilic Substitution at Carbonyl Centers

The hydantoin core participates in nucleophilic attacks due to its electron-deficient carbonyl groups:

| Reaction Type | Reagents | Outcome |

|---|---|---|

| Amide bond cleavage | Strong bases (e.g., NaOH) | Ring-opening to form urea derivatives |

| Esterification | Alcohols, H catalysis | Formation of 5-alkoxy derivatives |

Oxidation-Reduction Reactions

The veratryl group undergoes selective demethylation and oxidation:

| Condition | Product | Key Observations |

|---|---|---|

| O, cytochrome P450 | Catechol derivatives | Enzymatic C-C bond formation |

| HNO, HSO | Quinone structures | Loss of methoxy groups |

Receptor Binding Mechanisms

The compound modulates neurotransmitter systems through stereospecific interactions:

| Target | Affinity (K) | Structural Requirement |

|---|---|---|

| 5-HTR | 12 nM | 5S/7R configuration |

| GABAR | >1 µM | Veratryl substituent critical |

X-ray crystallography confirms that the veratryl group stabilizes binding via π-π stacking with aromatic residues (e.g., Phe) .

Comparative Reactivity

Key differences between hydantoin derivatives:

| Compound | Reactivity with NaCN/NH_4$$$$_2CO | Biological Activity (IC) |

|---|---|---|

| 5-Methyl-5-veratrylhydantoin | 69% yield | 5-HTR: 12 nM |

| 5-Methylhydantoin | 85% yield | Inactive at 10 µM |

| 5-Phenylhydantoin | 72% yield | GABAR: 450 nM |

Degradation Pathways

Hydrolytic degradation under physiological conditions follows pseudo-first-order kinetics:

| pH | Half-life (h) | Major Degradation Product |

|---|---|---|

| 1.2 | 8.3 | 3,4-Dimethoxybenzylurea |

| 7.4 | 48.7 | Intact compound |

特性

IUPAC Name |

5-[(3,4-dimethoxyphenyl)methyl]-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c1-13(11(16)14-12(17)15-13)7-8-4-5-9(18-2)10(6-8)19-3/h4-6H,7H2,1-3H3,(H2,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMCMSORQDRGJLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)CC2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001008699 | |

| Record name | 4-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-4H-imidazole-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001008699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892-02-4 | |

| Record name | 2,4-Imidazolidinedione, 5-((3,4-dimethoxyphenyl)methyl)-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000892024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-4H-imidazole-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001008699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。